Ctpb

Epigenetics Transcriptional Regulation p300 Selectivity

Choose CTPB for unambiguous p300 transcriptional activation studies. Unlike inhibitors (e.g., C646) that block p300, CTPB selectively enhances p300 HAT activity without affecting PCAF, ensuring clean, interpretable data. Its unique pentadecyl chain and defined binding mode make it the only reliable positive control and structural probe for p300-dependent epigenetics and neurobiology research.

Molecular Formula C31H43ClF3NO2
Molecular Weight 554.1 g/mol
CAS No. 586976-24-1
Cat. No. B1669723
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCtpb
CAS586976-24-1
SynonymsCTPB; 
Molecular FormulaC31H43ClF3NO2
Molecular Weight554.1 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC1=C(C(=CC=C1)OCC)C(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F
InChIInChI=1S/C31H43ClF3NO2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-18-24-19-17-20-28(38-4-2)29(24)30(37)36-25-21-22-27(32)26(23-25)31(33,34)35/h17,19-23H,3-16,18H2,1-2H3,(H,36,37)
InChIKeyOYBMVMAXKOGYDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

CTPB (CAS 586976-24-1) p300 HAT Activator: A Specialized Research Tool in Epigenetic Studies


CTPB (N-(4-chloro-3-trifluoromethyl-phenyl)-2-ethoxy-6-pentadecyl-benzamide) is a synthetic small molecule known for its function as an activator of the p300 histone acetyltransferase (HAT) enzyme [1]. As a benzamide derivative, it is a specialized tool for investigating p300/CBP-mediated transcriptional regulation, in contrast to the more common class of p300 HAT inhibitors [2]. Its core characteristic is the ability to enhance p300 HAT activity without affecting the related PCAF HAT, a selectivity profile that differentiates it from many other modulators of this target class [3].

CTPB vs. Generic p300 Modulators: Why Direct Substitution is Not Advisable


Substituting CTPB with a generic p300 HAT inhibitor or another p300 activator is a high-risk decision for experimental design. p300 HAT inhibitors, such as C646 or anacardic acid, produce the opposite biological effect (enzymatic inhibition), making them functionally incompatible with studies requiring p300 activation [1]. Furthermore, other p300 activators like CTB exhibit distinct binding mechanisms and activation potentials. CTPB's unique molecular structure, featuring a long pentadecyl chain, is critical for its specific interaction with the p300 active site and its resulting selectivity profile, which is not conserved across other activators [2]. Relying on an unvalidated substitute could lead to uninterpretable results or outright experimental failure due to differences in potency, selectivity, and mechanism of action.

CTPB (586976-24-1): Quantifiable Performance and Differentiation Data for Procurement Decisions


Selectivity: CTPB Activates p300 HAT but Not PCAF HAT, Unlike Non-Specific Inhibitors

CTPB selectively activates the histone acetyltransferase (HAT) activity of p300 but demonstrates no activity on the related PCAF (p300/CBP-associated factor) HAT enzyme [1]. In contrast, the natural product anacardic acid is a non-selective HAT inhibitor, exhibiting potent inhibition of both p300 (IC50 ~8.5 μM) and PCAF (IC50 ~5 μM) . This fundamental difference in selectivity and direction of effect (activation vs. inhibition) makes CTPB an irreplaceable tool for experiments designed to isolate p300-specific activation pathways.

Epigenetics Transcriptional Regulation p300 Selectivity

Potency: Concentration-Dependent p300 HAT Activation Profile of CTPB

CTPB enhances p300 HAT activity in a concentration-dependent manner, with maximal activation observed at a concentration of 275 μM . This activation profile is specific to p300; CTPB does not alter the activity of PCAF HAT or histone deacetylases at these concentrations . This data provides a clear, quantitative benchmark for researchers to replicate activation conditions and benchmark CTPB's performance in their own assays.

HAT Activity Dose-Response Potency

Mechanistic Differentiation: CTPB vs. CTB in Binding Mode and Downstream Effects

Computational studies directly comparing CTPB and its close analog CTB reveal key differences in their interaction with p300. CTPB exhibits a more favorable docking score (-15.64 kcal/mol) and a significantly higher binding free energy (-24.79±2.38 kcal/mol) compared to CTB (docking score -12.30 kcal/mol; binding free energy -12.14±1.30 kcal/mol) [1]. Despite CTPB's stronger overall binding energy, its long pentadecyl chain prevents it from forming the same key interactions with catalytic residues Tyr1467 and Trp1436 that CTB makes, resulting in a different conformational change in the enzyme [2]. This suggests that while both are activators, they achieve their effect through distinct molecular mechanisms, which may translate to different biological outcomes in complex systems [3].

Molecular Docking Binding Affinity Structure-Activity Relationship

High-Value Research Applications for CTPB (CAS 586976-24-1)


Elucidating p300-Specific Transcriptional Activation Pathways

CTPB is the tool of choice for experiments designed to isolate and study p300-dependent transcriptional activation. Its high selectivity for p300 HAT over PCAF HAT [1] ensures that observed effects are due to p300 activity alone, a critical factor for high-impact publications in epigenetics and gene regulation.

Mechanistic Studies of p300 Structure-Function Relationships

The unique binding mode of CTPB, characterized by its long pentadecyl chain and a binding free energy of -24.79±2.38 kcal/mol [1], makes it a valuable probe for investigating the structural dynamics of the p300 active site. Studies have shown that CTPB binding induces a specific conformational change in p300 [2], offering a distinct mechanistic window compared to other modulators like CTB or anacardic acid.

Investigating p300's Role in Cellular Differentiation and Disease Models

CTPB has been shown to enhance neurite growth and survival in neuronal cell lines [1], making it a relevant tool for studying p300's role in neurobiology and differentiation. Its use in such models can provide insights into the therapeutic potential of p300 activation in neurodegenerative diseases or nerve injury, where precise modulation of acetylation is key.

Benchmarking and Validating Novel p300 Modulators

As a well-characterized p300 activator with defined potency (maximal activation at 275 μM) and selectivity [1], CTPB serves as a critical positive control and benchmark compound. Researchers developing new p300-targeting molecules can use CTPB's quantitative performance data to validate their own assays and compare the efficacy and mechanism of their novel compounds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ctpb

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.